molecular formula C7H3BrClNO3 B2747053 5-Bromo-2-chloro-3-nitrobenzaldehyde CAS No. 2090539-18-5

5-Bromo-2-chloro-3-nitrobenzaldehyde

Cat. No.: B2747053
CAS No.: 2090539-18-5
M. Wt: 264.46
InChI Key: MOYGDADOFLFRTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 5-Bromo-2-chlorobenzaldehyde, which can be synthesized through the bromination and chlorination of benzaldehyde derivatives . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzaldehydes, amines, and other aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitrobenzaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzaldehyde ring enhances its reactivity and ability to form stable complexes with target molecules .

Properties

IUPAC Name

5-bromo-2-chloro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGDADOFLFRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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